Cas no 946227-27-6 (2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

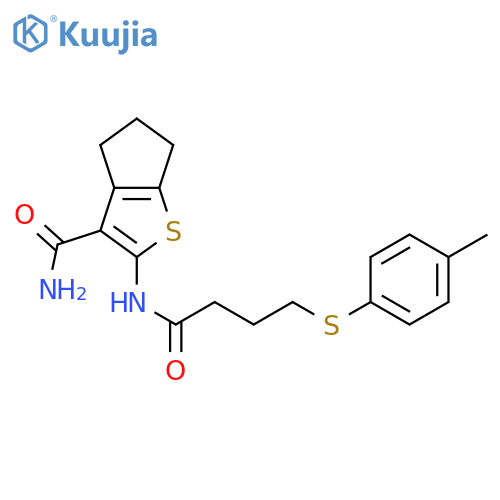

946227-27-6 structure

商品名:2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide

CAS番号:946227-27-6

MF:C19H22N2O2S2

メガワット:374.520182132721

CID:5506415

2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-[4-(4-methylphenyl)sulfanylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- 2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide

-

- インチ: 1S/C19H22N2O2S2/c1-12-7-9-13(10-8-12)24-11-3-6-16(22)21-19-17(18(20)23)14-4-2-5-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)

- InChIKey: QVTKIBTXBKLAOB-UHFFFAOYSA-N

- ほほえんだ: C12CCCC=1C(C(N)=O)=C(NC(=O)CCCSC1=CC=C(C)C=C1)S2

2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2812-0992-30mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-4mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-5μmol |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-15mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-3mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-10mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-20mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-20μmol |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-2mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2812-0992-1mg |

2-{4-[(4-methylphenyl)sulfanyl]butanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |

946227-27-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide 関連文献

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

946227-27-6 (2-{4-(4-methylphenyl)sulfanylbutanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量